molecular formula C9H5F3O B2631722 4,5,6-Trifluoro-2,3-dihydroinden-1-one CAS No. 1260010-30-7

4,5,6-Trifluoro-2,3-dihydroinden-1-one

Cat. No.: B2631722
CAS No.: 1260010-30-7
M. Wt: 186.133
InChI Key: JXTLSFSNTNJKDZ-UHFFFAOYSA-N
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Description

4,5,6-Trifluoro-2,3-dihydroinden-1-one is a fluorinated derivative of 2,3-dihydroinden-1-one, a bicyclic ketone with a partially saturated indene backbone.

Properties

IUPAC Name

4,5,6-trifluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c10-6-3-5-4(1-2-7(5)13)8(11)9(6)12/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTLSFSNTNJKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C(=C21)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260010-30-7
Record name 4,5,6-trifluoro-2,3-dihydro-1H-inden-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trifluoro-2,3-dihydroinden-1-one typically involves the fluorination of 2,3-dihydroinden-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trifluoro-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines, thiols, or ethers.

Scientific Research Applications

4,5,6-Trifluoro-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5,6-Trifluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, or other biomolecules. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituents Key Features
Donepezil 5,6-dimethoxy, piperidinylmethyl Reversible AChE inhibitor; LogP = 3.6; Steric energy = 100.5 kcal/mol
5,7-Difluoro-2,3-dihydroinden-1-one 5,7-difluoro Enhanced lipophilicity; synthesized via Claisen-Schmidt condensation
2-Bromo-5,6-difluoro-2,3-dihydroinden-1-one 5,6-difluoro, 2-bromo Bromine increases molecular weight (MW ≈ 263.03); potential reactivity
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one 6-trifluoromethoxy MW = 216.16; fluorinated ether group influences electronic properties
4,5,6-Trifluoro-2,3-dihydroinden-1-one (Target) 4,5,6-trifluoro Predicted MW ≈ 210.1; high electronegativity may enhance binding affinity

Substituent Effects

  • Fluorine vs. Methoxy : Fluorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, altering electronic distribution and hydrogen-bonding capacity. This impacts interactions with enzyme active sites (e.g., AChE’s catalytic triad) .

Physicochemical Data

Property Donepezil 5,7-Difluoro 4,5,6-Trifluoro (Predicted)
Molecular Weight 379.4 ~228.1 ~210.1
LogP 3.6 ~2.8 ~2.5
Water Solubility Low Very low Very low
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (fluoro) Strongly electron-withdrawing

Notes:

  • Fluorination reduces LogP compared to methoxy groups but increases metabolic stability.
  • The trifluoro derivative’s lower molecular weight may enhance membrane permeability .

Acetylcholinesterase (AChE) Inhibition

  • Donepezil : Binds reversibly to AChE via π-alkyl and hydrogen-bond interactions (e.g., with CYS:172 and TYR:326) .
  • Fluorinated Analogs: Fluorine’s electronegativity may strengthen dipole interactions with AChE’s active site. For example, MAO-B inhibitors with fluorinated indanone units show enhanced π–σ interactions with residues like LEU:171 .
  • 4,5,6-Trifluoro : Predicted to exhibit higher binding affinity than difluoro analogs due to increased electron withdrawal and steric complementarity.

Anticancer and Cytotoxic Activity

  • Mannich Bases: Derivatives like 2-(4-hydroxybenzylidene)-2,3-dihydroinden-1-one show cytotoxicity against oral carcinoma cells (e.g., HSC-2) .
  • Fluorinated Derivatives : Fluorine’s ability to block metabolic oxidation may reduce toxicity while maintaining efficacy .

Kinetic and Metabolic Profiles

  • Donepezil : Half-life = 70 h; 96% protein binding .

Biological Activity

4,5,6-Trifluoro-2,3-dihydroinden-1-one is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies that highlight its significance in drug development.

Synthesis

The synthesis of this compound typically involves the use of trifluoromethylation techniques. Various methods have been documented for the preparation of similar indanone derivatives, demonstrating a broad range of biological activity. For instance, hydrogenation processes followed by cyclization have been employed to yield saturated derivatives that exhibit significant inhibitory effects on cholinesterases and amyloid beta self-assembly .

Anticholinesterase Activity

One of the notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from indanone structures have shown promising IC50 values indicating strong inhibitory potential against these enzymes. For example, certain derivatives exhibited IC50 values as low as 14.8 nM for AChE inhibition .

Amyloid Beta Inhibition

In addition to cholinesterase inhibition, studies have indicated that this compound derivatives can inhibit amyloid beta (Aβ) aggregation. This property is particularly relevant in the context of Alzheimer's disease research, where Aβ accumulation is a hallmark feature. The ability to disrupt Aβ self-assembly suggests potential therapeutic applications in neurodegenerative diseases .

Cytotoxicity and Antiproliferative Effects

Recent investigations into the cytotoxic effects of trifluoromethylated compounds have shown that certain derivatives can exhibit antiproliferative activity against cancer cell lines while maintaining low cytotoxicity towards normal cells. For example, fluorinated derivatives have been recognized for their ability to inhibit chronic myeloid leukemia cell line K-562 with minimal adverse effects on healthy cells .

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

  • Cholinesterase Inhibition : A study demonstrated that various synthesized indanone derivatives showed significant inhibition against AChE and BuChE with varying degrees of potency.
  • Anticancer Properties : Another study highlighted the anticancer potential of trifluoromethylated compounds with specific emphasis on their low cytotoxicity while effectively targeting cancer cell lines .
  • Neuroprotective Effects : Research has also pointed towards neuroprotective effects attributed to the inhibition of Aβ aggregation by these compounds, suggesting a dual role in both cognitive protection and cholinergic function enhancement .

Data Table: Biological Activities of this compound Derivatives

Activity IC50 Value (nM) Cell Line/Target Reference
AChE Inhibition14.8Enzyme Inhibition
BuChE Inhibition18.6Enzyme Inhibition
Cytotoxicity (K-562)>500Chronic Myeloid Leukemia
Aβ Aggregation InhibitionNot specifiedAlzheimer's Disease Model

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